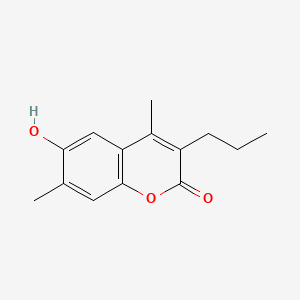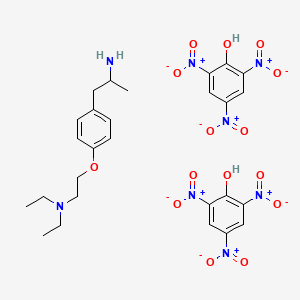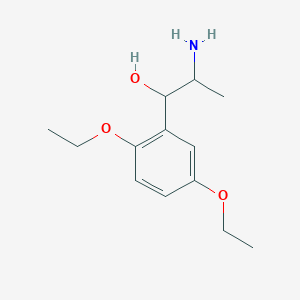
2,5-Diethoxy norephedrine, (+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethoxy norephedrine, (+/-)-, is a chemical compound that belongs to the class of phenethylamines. It is structurally related to norephedrine, a well-known stimulant. The compound features two ethoxy groups attached to the benzene ring, which distinguishes it from other phenethylamines. This modification can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy norephedrine, (+/-)-, typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 2,5-dimethoxy-beta-nitrostyrene.
Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.
Ethylation: The final step involves the ethylation of the amine group to introduce the ethoxy groups, resulting in 2,5-Diethoxy norephedrine, (+/-)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative reducing agents and catalysts to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethoxy norephedrine, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenethylamines.
Applications De Recherche Scientifique
2,5-Diethoxy norephedrine, (+/-)-, has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems.
Medicine: Research explores its potential therapeutic applications, including its stimulant properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Diethoxy norephedrine, (+/-)-, involves its interaction with neurotransmitter systems. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound may also inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxyamphetamine (DMA): Similar structure but with methoxy groups instead of ethoxy groups.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Contains an iodine atom, leading to different pharmacological properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Features a methyl group, resulting in distinct effects.
Uniqueness
2,5-Diethoxy norephedrine, (+/-)-, is unique due to its ethoxy groups, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. These properties may result in different pharmacokinetics and pharmacodynamics compared to its analogs.
Propriétés
Numéro CAS |
3489-94-9 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2-amino-1-(2,5-diethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO3/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(15)9(3)14/h6-9,13,15H,4-5,14H2,1-3H3 |
Clé InChI |
BGSGDJXRVUYFFR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)OCC)C(C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


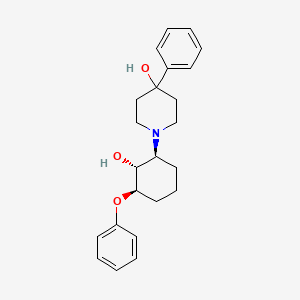
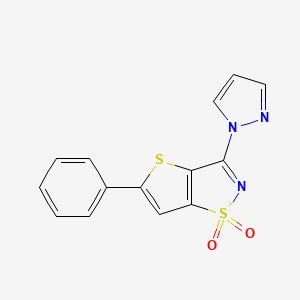


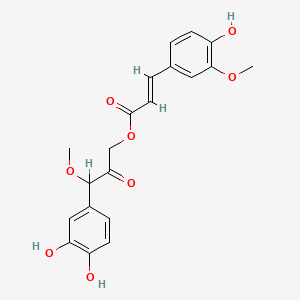


![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)
